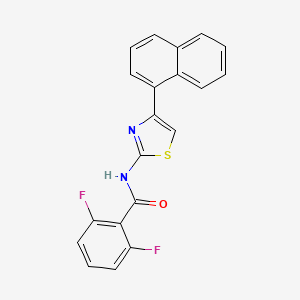

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2OS/c21-15-9-4-10-16(22)18(15)19(25)24-20-23-17(11-26-20)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNBPULYLZIYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Benzamide Group: The final step involves the coupling of the thiazole-naphthalene intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Core Benzamide Derivatives

The target compound shares a common benzamide-thiazole scaffold with several analogs (Table 1). Key variations include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Functional Group Impact

- Electron-withdrawing groups : The 2,6-difluoro substitution on the benzamide core (target) may enhance metabolic stability compared to 3,4-dichloro analogs (4d–4f) due to reduced electron-withdrawing effects .

Biological Activity

2,6-Difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a naphthalene moiety, and a benzamide group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and its unique structural components:

- Thiazole Ring : Provides biological activity through interactions with various biological targets.

- Naphthalene Moiety : Enhances lipophilicity, potentially improving membrane permeability.

- Benzamide Group : Known for its role in various pharmacological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Notably, it has shown potential in modulating inflammatory responses and inhibiting cancer cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-15 (Colon) | 5.0 | Induction of apoptosis and cell cycle arrest |

| A-431 (Skin) | 4.8 | Inhibition of proliferation pathways |

| Jurkat (Leukemia) | 3.5 | Modulation of Bcl-2 protein interactions |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Experimental models have indicated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby modulating immune responses.

Case Studies

A notable study published in PubMed highlighted the efficacy of thiazole derivatives in targeting specific receptors associated with inflammatory pathways. The study found that compounds similar to this compound exhibited significant antagonistic effects on the Zinc-Activated Channel (ZAC), which is implicated in inflammatory processes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Naphthalene Attachment : Achieved through Friedel-Crafts acylation.

- Benzamide Formation : Coupling with 2,6-difluorobenzoyl chloride.

This synthetic route allows for the exploration of various derivatives that may enhance biological activity or selectivity.

Q & A

Basic: What are the standard synthetic protocols for preparing 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide?

Answer:

The synthesis typically involves coupling a thiazol-2-amine derivative with a substituted benzoyl chloride. For example:

- Dissolve 5-chlorothiazol-2-amine (1 mmol) in pyridine.

- Add equimolar 2,6-difluorobenzoyl chloride under stirring.

- Stir overnight at room temperature, monitor via TLC.

- Quench with NaHCO₃, wash, and purify via chromatography or recrystallization (e.g., CH₃OH) .

Key variables affecting yield include solvent choice (pyridine vs. DMSO), reaction time, and purification methods. Yields range from 50–75% depending on substituents and conditions .

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Answer:

- NMR (¹H/¹³C): Assign peaks to aromatic protons (δ 7.2–8.5 ppm), thiazole C-S (δ 160–165 ppm), and amide C=O (δ 165–170 ppm) .

- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

- X-ray crystallography: Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking) and validate bond angles/lengths. For example, centrosymmetric dimers stabilize crystal packing .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require longer reflux times (18+ hours) .

- Catalyst use: Acetic acid (5 drops) accelerates Schiff base formation in thiazole-amide coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) improves purity, while recrystallization in ethanol/water reduces byproducts .

Advanced: How to resolve discrepancies in reported biological activity data?

Answer:

- Assay variability: Differences in microbial strains or cell lines (e.g., anaerobic vs. aerobic conditions) may alter PFOR enzyme inhibition efficacy .

- Structural analogs: Compare substituent effects; e.g., 2,4-difluoro vs. 2,6-difluoro groups impact steric hindrance and hydrogen bonding .

- Dose-response validation: Use standardized MIC (Minimum Inhibitory Concentration) assays across studies to normalize activity metrics .

Advanced: What computational strategies predict target binding modes?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR enzyme (PDB ID: 1PFL). Key residues (e.g., Arg214, His138) may form hydrogen bonds with the amide and thiazole groups .

- QSAR studies: Correlate substituent electronegativity (e.g., fluorine position) with antimicrobial activity to guide derivative design .

Advanced: How do intermolecular forces influence crystallographic packing?

Answer:

- Classical hydrogen bonds: N–H⋯N interactions (2.8–3.0 Å) form centrosymmetric dimers .

- Non-classical interactions: C–H⋯F/O bonds (3.2–3.5 Å) stabilize layered packing.

- π-π stacking: Naphthalene-thiazole overlap (3.8 Å) contributes to thermal stability .

Basic: Which structural features drive bioactivity?

Answer:

- Amide group: Directly inhibits PFOR enzyme via anion binding to the catalytic site .

- Fluorine substituents: Enhance lipophilicity and electron-withdrawing effects, improving membrane permeability .

- Thiazole ring: Coordinates with metal ions (e.g., Fe²⁺) in enzyme active sites .

Advanced: How to design derivatives with enhanced pharmacokinetic properties?

Answer:

- Substituent modification: Introduce trifluoromethyl groups at the benzamide para position to boost metabolic stability .

- Bioisosteric replacement: Replace naphthalene with benzodioxan to improve solubility while retaining π-stacking .

- Prodrug strategies: Acetylate the amide nitrogen to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.